(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride
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Overview
Description
(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride typically involves the reduction of isoindole derivatives. One common method is the reduction of 5-formyl-2,3-dihydro-1H-isoindole using sodium borohydride (NaBH4) in methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for yield and purity. The use of continuous flow reactors and other advanced techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products
Oxidation: 5-formyl-2,3-dihydro-1H-isoindole or 5-carboxy-2,3-dihydro-1H-isoindole.
Reduction: More saturated isoindoline derivatives.
Substitution: Halogenated isoindoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of various heterocyclic compounds.
Biology
In biological research, this compound can be used to study the effects of isoindoline derivatives on biological systems. Its potential as a pharmacophore makes it a candidate for drug development and screening.
Medicine
Medicinally, this compound may be explored for its therapeutic potential. Isoindoline derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of (2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The hydroxyl group and the isoindoline ring may play crucial roles in its binding affinity and specificity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2,3-dihydro-1H-inden-5-yl)methanol: Similar in structure but lacks the nitrogen atom in the ring.
5-methoxy-2,3-dihydro-1H-indole: Contains a methoxy group instead of a hydroxyl group.
2,3-dihydro-1H-isoindole-5-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(2,3-dihydro-1H-isoindol-5-yl)methanol hydrochloride is unique due to the presence of both a hydroxyl group and a nitrogen atom within the isoindoline ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
910237-79-5 |
---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
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